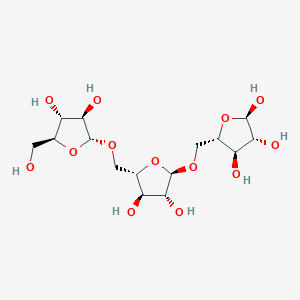

alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

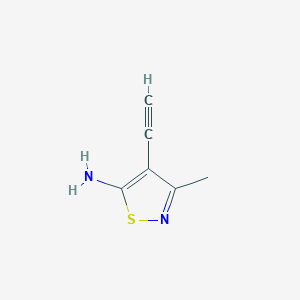

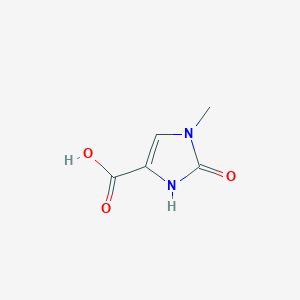

Alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is a trisaccharide consisting of three α-L-arabinose units connected via (1→5) linkages . It is available from various suppliers including Creative Biolabs .

Molecular Structure Analysis

The molecular formula of this compound is C15H26O13, and it has a molecular weight of 414.36 . The InChI string, which represents the structure of the molecule, is also provided .Scientific Research Applications

Arabinofuranosidases: Enzymatic Function and Production

Arabinofuranosidases, such as alpha-L-arabinofuranosidase, play a crucial role in the hydrolysis of alpha-L-arabinose from arabinofuranosides, arabinans, arabinoxylans, and arabinogalactans. These enzymes are pivotal in the bioconversion of lignocellulosic biomass, enhancing the hydrolysis of the arabinoxylan fraction of hemicellulose. Research highlights the diverse microbial sources for the production of these enzymes and the potential for genetic engineering to increase their production efficiency. The synergy of arabinofuranosidases with other biomass hydrolyzing enzymes underscores their significance in various industrial applications, including biofuel production (Poria et al., 2020).

Novel Enzymes and Genetic Engineering

The discovery of new thermostable alpha-L-arabinofuranosidases from thermophilic bacteria expands the toolbox available for industrial applications. Such enzymes, characterized by their stability at high temperatures, offer advantages for processes requiring prolonged incubations at elevated temperatures. The cloning and expression of these enzymes in model organisms like Escherichia coli facilitate their study and potential industrial exploitation (Birgisson et al., 2004).

Synergistic Effects and Industrial Applications

The study of different alpha-L-arabinofuranosidases reveals their synergistic interactions, especially when combined with other hemicellulases. This synergy is crucial for the efficient breakdown of complex biomass into simpler sugars, which can be further utilized in the production of biofuels and other biochemicals. The industrial applications of these enzymes are vast, ranging from the enhancement of animal feed digestibility to the production of bioethanol, highlighting their importance in a sustainable bioeconomy (Sørensen et al., 2006).

Arabinofuranosyltransferase Activity

Research into the enzymatic mechanisms of arabinofuranosyltransferases provides insights into the biosynthesis of arabinose-containing polysaccharides. These enzymes are essential for the formation of complex plant cell wall components, contributing to plant structure and function. Understanding these mechanisms opens new avenues for the modification of plant biomass for better industrial processing and utilization (Konishi et al., 2006).

properties

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGBMVAQMSBUQH-BGHOBRCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)